molecular formula C11H11NO2 B8348587 3-Acetyl-6-methoxy-2-methylbenzonitrile

3-Acetyl-6-methoxy-2-methylbenzonitrile

Cat. No.: B8348587
M. Wt: 189.21 g/mol
InChI Key: JBTRTWZWSBMGTD-UHFFFAOYSA-N
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Description

3-Acetyl-6-methoxy-2-methylbenzonitrile is a benzonitrile derivative featuring acetyl (position 3), methoxy (position 6), and methyl (position 2) substituents. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The acetyl group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating properties, creating a unique electronic profile. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-acetyl-6-methoxy-2-methylbenzonitrile

InChI

InChI=1S/C11H11NO2/c1-7-9(8(2)13)4-5-11(14-3)10(7)6-12/h4-5H,1-3H3

InChI Key

JBTRTWZWSBMGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)OC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent profiles:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
3-Acetyl-6-methoxy-2-methylbenzonitrile C₁₁H₁₁NO₂ 189.21 Acetyl (3), Methoxy (6), Methyl (2) Nitrile, Ketone, Ether, Alkyl
3-Isopropoxy-2-methoxy-6-methylbenzonitrile C₁₂H₁₅NO₂ 205.26 Isopropoxy (3), Methoxy (2), Methyl (6) Nitrile, Ether (×2), Alkyl
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile C₂₉H₂₂N₂O₆ 494.49 Amino (2), Ethoxycoumarin (4,6) Nitrile, Amine, Coumarin, Ether

Key Observations :

  • Steric Hindrance : The bulkier isopropoxy group in the analog may reduce solubility in polar solvents compared to the acetyl group.

Reactivity Trends :

  • The acetyl group in the target compound may undergo nucleophilic addition or serve as a site for further derivatization, unlike the inert isopropoxy group in the analog.
  • Coumarin-containing analogs (e.g., ) exhibit fluorescence properties, suggesting that the target compound’s methoxy group could enhance photostability.

Insights :

  • Higher molecular weight analogs (e.g., coumarin derivatives ) exhibit lower solubility due to extended aromatic systems.
  • The target compound’s acetyl group may improve solubility in aprotic solvents compared to bulkier alkoxy substituents.

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